molecular formula C21H17F3N4O6S B11500745 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(naphthalen-2-ylsulfonyl)piperazine

1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(naphthalen-2-ylsulfonyl)piperazine

Cat. No.: B11500745
M. Wt: 510.4 g/mol
InChI Key: YMEXWYVWFXDYAK-UHFFFAOYSA-N
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Description

1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and sulfonyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The nitro and sulfonyl groups can participate in redox reactions, affecting cellular processes. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Uniqueness: 1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE is unique due to the presence of both naphthalene and piperazine rings, which are not commonly found together in similar compounds

Properties

Molecular Formula

C21H17F3N4O6S

Molecular Weight

510.4 g/mol

IUPAC Name

1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-naphthalen-2-ylsulfonylpiperazine

InChI

InChI=1S/C21H17F3N4O6S/c22-21(23,24)16-12-18(27(29)30)20(19(13-16)28(31)32)25-7-9-26(10-8-25)35(33,34)17-6-5-14-3-1-2-4-15(14)11-17/h1-6,11-13H,7-10H2

InChI Key

YMEXWYVWFXDYAK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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